1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride
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Overview
Description
1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group and a methylpiperazinyl group, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride typically involves a multi-step process:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate.
Introduction of the Piperazine Ring: The dichlorophenoxy intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine ring.
Formation of the Final Product: The final step involves the reaction of the intermediate with a suitable reducing agent to form 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, which is then converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1-(2,4-dichlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
- 1-(2,4-dichlorophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
Uniqueness
1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2.2ClH/c1-17-4-6-18(7-5-17)9-12(19)10-20-14-3-2-11(15)8-13(14)16;;/h2-3,8,12,19H,4-7,9-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQLVMGEQQWQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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